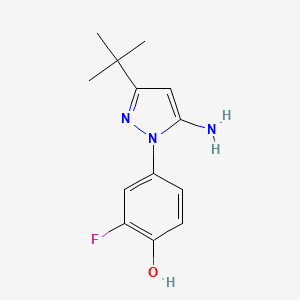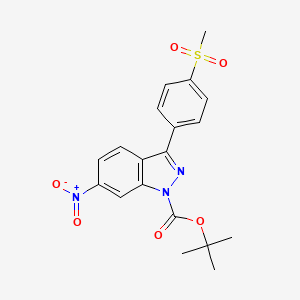
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a 2-fluoro-4-methylphenyl group at the 6-position and an amine group at the 2-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In this method, 2-fluoro-4-methylphenylboronic acid is reacted with 2-aminopyridine in the presence of a palladium catalyst and a base under mild reaction conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is employed as a probe to study biological systems and pathways. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: The compound has shown potential in medicinal chemistry, where it is used to develop new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-(2-Fluoro-4-methylphenyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and the methyl group on the phenyl ring influence its binding affinity and selectivity towards specific biological targets. The amine group plays a crucial role in forming hydrogen bonds with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
6-(2-Fluoro-4-methylphenyl)pyridin-2-amine is structurally similar to other fluorinated pyridine derivatives, such as 6-(2-fluoro-4-methylphenyl)pyridin-3-amine and 6-(2-fluoro-4-methylphenyl)pyridin-4-amine.
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the fluorine atom at the ortho-position enhances its stability and electronic properties, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H11FN2 |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
6-(2-fluoro-4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-5-6-9(10(13)7-8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H2,14,15) |
InChI-Schlüssel |
HWPAMJQWDMDIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)






![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)


![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

